molecular formula C5H9LiO2 B086399 Lithium pivalate CAS No. 14271-99-9

Lithium pivalate

Cat. No.: B086399
CAS No.: 14271-99-9
M. Wt: 108.1 g/mol
InChI Key: MMBKOHVRHFSAJP-UHFFFAOYSA-M
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Description

Lithium pivalate is an organometallic compound with the chemical formula C₅H₉LiO₂. It is a lithium salt of pivalic acid (trimethylacetic acid). This compound is valuable in the synthesis of heterometallic carboxylate architectures due to its broad structural diversity and nontrivial physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium pivalate is typically synthesized through a neutralization reaction between lithium hydroxide and trimethylacetic acid. The reaction is carried out in an aqueous medium to ensure uniform heating of the reaction mixture .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide with pivalic acid in large reactors. The reaction mixture is then heated to facilitate the reaction, and the product is isolated by crystallization or evaporation of the solvent .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of lithium pivalate involves its ability to form stable complexes with various metal ions. The pivalate anion acts as a bridging ligand, coordinating with multiple metal centers to form polymeric structures. These complexes exhibit unique redox, magnetic, and sorption properties, making them valuable in various applications .

Comparison with Similar Compounds

  • Sodium pivalate
  • Potassium pivalate
  • Rubidium pivalate
  • Cesium pivalate

Comparison: Lithium pivalate is unique among its counterparts due to its higher solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in the synthesis of heterometallic complexes and metal-organic frameworks .

This compound’s unique properties and versatile applications make it a valuable compound in various fields of scientific research and industrial production.

Properties

IUPAC Name

lithium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Li/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBKOHVRHFSAJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162133
Record name Lithium pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-99-9
Record name Lithium pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014271999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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